21-Acetate 17-propionate diflorasone

Übersicht

Beschreibung

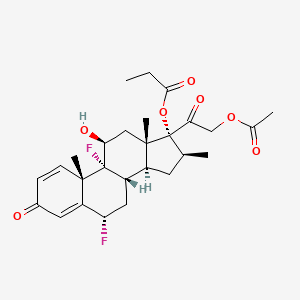

Diflorasone, also known as 21-Acetate 17-propionate diflorasone, is a topical corticosteroid used to relieve redness, pain, itching, swelling, or other discomfort caused by skin conditions . It is a corticosteroid (cortisone-like medicine or steroid) and is available only with a doctor’s prescription .

Synthesis Analysis

The synthesis of 6α-fluorinated corticosteroids, such as diflorasone, involves reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent to stereoselectively form a 21-ester-17-hydroxy 6α-fluorinated compound .Molecular Structure Analysis

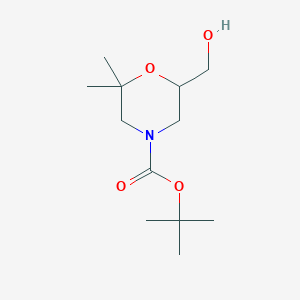

The molecular formula of this compound is C27H34F2O7 . The chemical name is 6α,9-Difluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate 17-propionate .Physical And Chemical Properties Analysis

The average molecular weight of this compound is 508.5515 . The chemical formula is C27H34F2O7 .Wissenschaftliche Forschungsanwendungen

Glucocorticoid Receptor Affinity

Research has shown that the esterification of cortisol, similar to 21-Acetate 17-propionate diflorasone, influences its affinity for the glucocorticoid receptor. For instance, the esterification of the 21-hydroxy group of cortisol results in a decrease in relative affinity, while esterification of the 17 alpha-hydroxy group leads to an increase in relative affinity. Diesters, which combine these modifications, display relative affinities reflecting both trends (Solo et al., 1982).

Topical Anti-inflammatory Activity

Diflorasone diacetate, a compound related to this compound, has shown significant topical anti-inflammatory activity. In clinical trials, it demonstrated more potency than several high-potency corticosteroid references. This efficacy was evident in treatments for conditions like psoriasis and atopic dermatitis (Bluefarb et al., 1976).

Novel Corticosteroids with Minimal Systemic Effects

Research on novel corticosteroids, such as tixocortol 17-butyrate,21-propionate, which is structurally related to this compound, has revealed promising local anti-inflammatory effects with minimal systemic impacts. These properties make such corticosteroids potentially beneficial for conditions like asthma, arthritis, and rhinitis, where localized action with reduced systemic side effects is desirable (Moodley et al., 1991).

Micronization for Pulmonary Delivery

The process of micronizing steroids, including those structurally similar to this compound, using supercritical carbon dioxide, has been studied for pulmonary delivery. This technique is aimed at overcoming challenges in drug delivery, especially for drugs intended for inhalation, and has shown promising results in achieving respirable particle sizes (Steckel et al., 1997).

Comparative Efficacy in Dermatological Conditions

Comparative studies have placed diflorasone diacetate, closely related to this compound, among the most effective skin corticosteroids. These studies highlight its significant effectiveness in treating psoriatic symptoms, comparable to other potent corticosteroids like clobetasol-17-propionate (Rozman Ta et al., 1983).

Skin Thinning Effects

Research on the skin thinning effects of various corticosteroids, including those structurally akin to this compound, has provided insights into the comparative atrophy caused by different compounds. This knowledge is crucial for understanding the potential risks associated with prolonged or intensive use of such corticosteroids in dermatologic applications (Lubach et al., 1988).

Biochemische Analyse

Biochemical Properties

21-Acetate 17-propionate diflorasone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. These proteins control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid . This inhibition reduces inflammation and immune responses.

Cellular Effects

This compound exerts multiple effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s anti-inflammatory properties are mediated through the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation . Additionally, it affects keratinocyte proliferation and differentiation, which is crucial in treating skin conditions like psoriasis .

Molecular Mechanism

The molecular mechanism of this compound involves binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the DNA . This interaction leads to the transcriptional activation or repression of target genes involved in inflammatory and immune responses. The compound also inhibits the activity of transcription factors, such as NF-κB and AP-1, which play critical roles in the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to skin thinning and suppression of the adrenal cortex . These effects highlight the importance of monitoring the duration of treatment to avoid potential adverse outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and immune responses without causing significant adverse effects . At higher doses, it can lead to toxic effects, such as skin atrophy and systemic immunosuppression . These findings underscore the need for careful dosage optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its anti-inflammatory and immunosuppressive actions. The compound interacts with enzymes and cofactors that regulate the biosynthesis of inflammatory mediators . By inhibiting phospholipase A2 and reducing arachidonic acid release, it decreases the production of prostaglandins and leukotrienes, thereby mitigating inflammation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its therapeutic effects. The compound is absorbed through the skin and distributed to the target sites, where it exerts its anti-inflammatory actions . It interacts with transporters and binding proteins that facilitate its localization and accumulation in the affected tissues .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it binds to glucocorticoid receptors . Upon activation, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression . This subcellular localization is essential for the compound’s anti-inflammatory and immunosuppressive effects.

Eigenschaften

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F2O7/c1-6-23(34)36-27(22(33)13-35-15(3)30)14(2)9-17-18-11-20(28)19-10-16(31)7-8-24(19,4)26(18,29)21(32)12-25(17,27)5/h7-8,10,14,17-18,20-21,32H,6,9,11-13H2,1-5H3/t14-,17-,18-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCHRSCXKHZQKJ-TUICGVJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79861-38-4 | |

| Record name | 21-Acetate 17-propionate diflorasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079861384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-ACETATE 17-PROPIONATE DIFLORASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U962JX023W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)

![1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1376047.png)

![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)

![tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate](/img/structure/B1376056.png)

![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)

![[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1376059.png)

![Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376061.png)